methyl N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)leucinate
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Overview
Description
METHYL 2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE is a complex organic compound that features a unique structure combining an imidazole ring, a hydroxybenzyl group, and a methyl ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxybenzyl group is then introduced via a substitution reaction, followed by the attachment of the methyl ester group through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group would yield quinones, while reduction of the imidazole ring would produce dihydroimidazole derivatives .
Scientific Research Applications
METHYL 2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of METHYL 2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxybenzyl group may contribute to the compound’s antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[(2-{[5-(4-METHOXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE: Similar structure but with a methoxy group instead of a hydroxy group.
METHYL 2-[(2-{[5-(4-CHLOROBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
The uniqueness of METHYL 2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxybenzyl group and the imidazole ring allows for a wide range of interactions and reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C20H27N3O4S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
methyl 2-[[2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C20H27N3O4S/c1-12(2)9-17(19(26)27-4)22-18(25)11-28-20-21-13(3)16(23-20)10-14-5-7-15(24)8-6-14/h5-8,12,17,24H,9-11H2,1-4H3,(H,21,23)(H,22,25) |
InChI Key |
FJSSKVLGFCCJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC(CC(C)C)C(=O)OC)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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